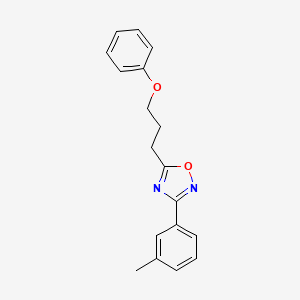
3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic organic compound that contains an oxadiazole ring, which is known for its potential biological activity. This compound has been synthesized and studied for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act on various molecular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, a neurotransmitter receptor that plays a role in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole in lab experiments is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be used to study various disease pathways and molecular targets. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole. One potential direction is the development of more potent and selective analogs of this compound. This could lead to the discovery of new drugs for the treatment of various diseases. Another potential direction is the study of the compound's mechanism of action in greater detail. This could provide insights into the molecular pathways that are involved in the compound's biological activity. Finally, there is a need for further studies to determine the safety and toxicity of this compound in humans. This will be important for the eventual development of drugs based on this compound.
Méthodes De Synthèse
The synthesis of 3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole involves the reaction of 3-methylbenzohydrazide with 3-phenoxypropionyl chloride in the presence of triethylamine. The resulting product is then cyclized with phosphorus oxychloride to form the oxadiazole ring. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
This compound has been studied for its potential use in drug discovery and development. It has been found to exhibit promising biological activity in various in vitro and in vivo assays. Studies have shown that it possesses anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14-7-5-8-15(13-14)18-19-17(22-20-18)11-6-12-21-16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCJOLJFEIXZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-5-(3-phenoxypropyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

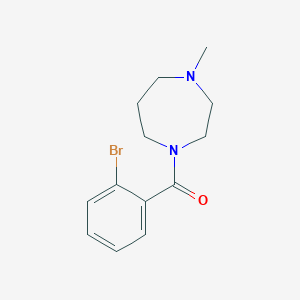
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
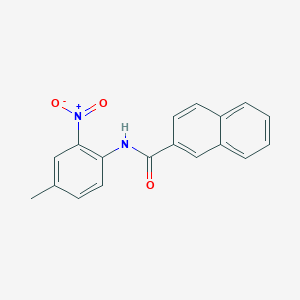
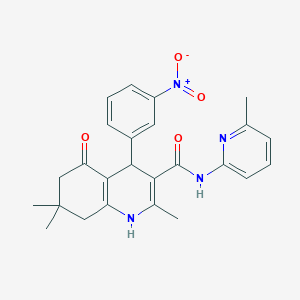
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)
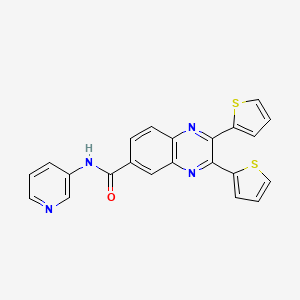
![3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B5184777.png)
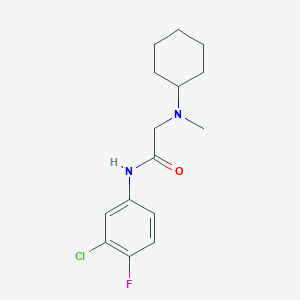
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)

![4-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5184833.png)
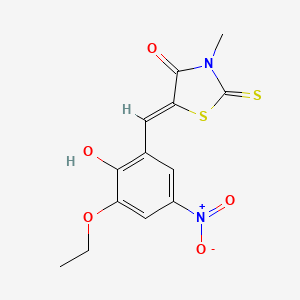
![N-benzyl-N-(cyclobutylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184851.png)